molecular formula C6H7N3 B1592220 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine CAS No. 871792-60-8

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Cat. No.: B1592220
CAS No.: 871792-60-8
M. Wt: 121.14 g/mol
InChI Key: GSIQLKOFXMCKNK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Cyclization: One common synthetic route involves cyclization reactions, where precursors containing the necessary atoms are induced to form the fused ring structure.

  • Ring Annulation: This method involves the formation of additional rings adjacent to the existing ones, often using transition metal catalysts.

  • Cycloaddition: Cycloaddition reactions can be employed to construct the pyrrolopyrazine core structure.

  • Direct C-H Arylation: This method involves the direct functionalization of C-H bonds to form the desired compound.

Industrial Production Methods:

  • The industrial production of this compound typically involves large-scale cyclization and annulation reactions, often using continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed:

  • Oxidation can produce carboxylic acids, aldehydes, or ketones.

  • Reduction can yield amines or alcohols.

  • Substitution can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, antiviral, and antitumor properties.

Medicine: It is used in the development of therapeutic agents for neurological and non-CNS disorders.

Industry: The compound is utilized in the production of materials with specific electronic or optical properties.

Future Directions

The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share the pyrrolopyrazine core structure but differ in the substitution pattern on the rings.

  • Pyrrole derivatives: Compounds containing only the pyrrole ring exhibit different biological activities and chemical properties.

Uniqueness:

  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is unique in its combination of pyrrole and pyrazine rings, which contributes to its distinct biological activities and synthetic utility.

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Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQLKOFXMCKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599641
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871792-60-8
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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